N-(2-chlorophenyl)-N-methylacetamide

Vue d'ensemble

Description

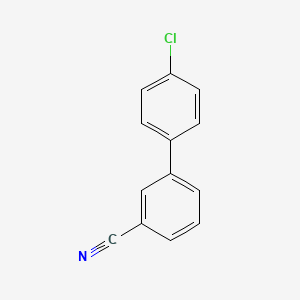

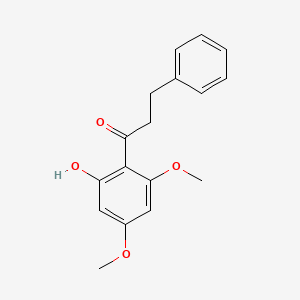

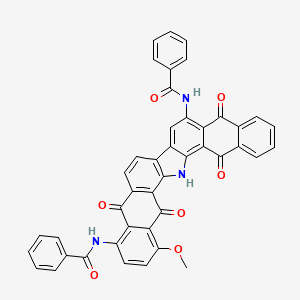

- N-(2-chlorophenyl)-N-methylacetamide is a chemical compound with the molecular formula C9H10ClNO.

- It belongs to the class of acetamides and contains a chlorophenyl group and a methyl group attached to the acetamide nitrogen.

- The compound is synthesized through a series of chemical reactions, which we’ll explore next.

Synthesis Analysis

- The synthesis of N-(2-chlorophenyl)-N-methylacetamide involves several steps:

- Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene .

- Oxidation of the alkene using potassium permanganate produces a hydroxy ketone intermediate .

- Imination of this intermediate with methyl amine leads to the formation of ketamine .

- This procedure avoids the use of toxic bromine and corrosive acids, making it safer and more efficient.

Molecular Structure Analysis

- The molecular structure of N-(2-chlorophenyl)-N-methylacetamide consists of a cyclohexane ring with a chlorophenyl group and a methyl group attached to the nitrogen atom of the acetamide.

Chemical Reactions Analysis

- The compound can participate in various reactions, including Suzuki coupling, chlorination, and oxidation to form corresponding quinones.

Physical And Chemical Properties Analysis

- N-(2-chlorophenyl)-N-methylacetamide is a solid with a melting point around 110-115°C .

- It is slightly soluble in water and freely soluble in alcohol and diethyl ether .

Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Application : The analogs of nitrogen-based heterocycles, which include compounds similar to “N-(2-chlorophenyl)-N-methylacetamide”, occupy an exclusive position as a valuable source of therapeutic agents .

- Methods : Many new nitrogen-based heterocycles have been designed. The number of novel N-heterocyclic moieties with significant physiological properties and promising applications in medicinal chemistry is ever-growing .

- Results : These molecules have contributed to the development of numerous organic synthesis protocols and found abundant applications in the chemical sciences .

-

Scientific Field: Organic Chemistry

- Application : In a research program to develop original synthetic methods using TDAE methodology on nitroheterocyclic substrates, a stable carbanion was generated in position 2 of the 5-nitroimidazole scaffold .

- Methods : Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, a N-tosylbenzylimine moiety was selectively introduced at position 2 without reducing the sulfone at position 4 .

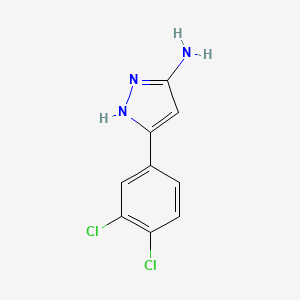

- Results : This led to the formation of N-[1-(2-chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide in 47% yield .

Safety And Hazards

- The compound is considered hazardous due to its skin and eye irritation potential.

- Precautions include wearing protective gear and avoiding inhalation or ingestion.

- Dispose of it properly according to waste disposal guidelines.

Orientations Futures

- Further research could explore its pharmacological properties, potential applications, and optimization of synthesis methods.

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDMQXUSIUGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370641 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N-methylacetamide | |

CAS RN |

74585-34-5 | |

| Record name | N-(2-chlorophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)